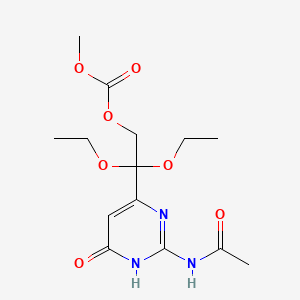
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a diethoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate typically involves multiple steps The starting materials often include pyrimidine derivatives, which undergo acylation and subsequent reactions to introduce the acetamido and diethoxyethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
類似化合物との比較
Similar Compounds
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) methyl carbonate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) acetate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylsulfanylethyl) acetate
Uniqueness
Compared to similar compounds, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate stands out due to its unique diethoxyethyl moiety. This structural feature may confer specific properties, such as enhanced solubility or reactivity, making it particularly valuable in certain applications.
特性
CAS番号 |
86944-36-7 |
|---|---|
分子式 |
C14H21N3O7 |
分子量 |
343.33 g/mol |
IUPAC名 |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2,2-diethoxyethyl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O7/c1-5-23-14(24-6-2,8-22-13(20)21-4)10-7-11(19)17-12(16-10)15-9(3)18/h7H,5-6,8H2,1-4H3,(H2,15,16,17,18,19) |
InChIキー |
VLMNKUNRTUPICO-UHFFFAOYSA-N |
正規SMILES |
CCOC(COC(=O)OC)(C1=CC(=O)NC(=N1)NC(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


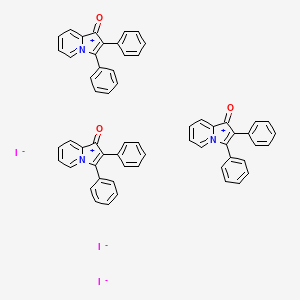
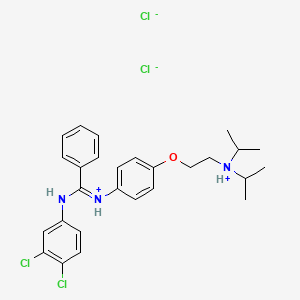
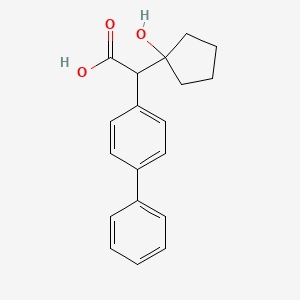
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
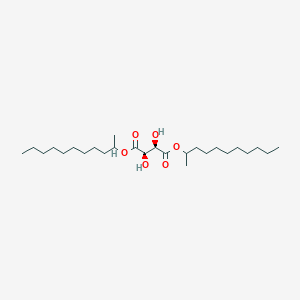
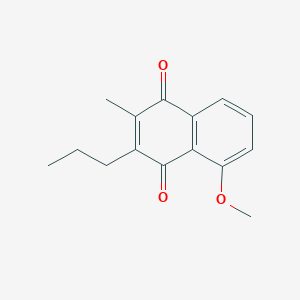
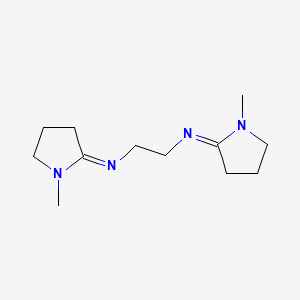
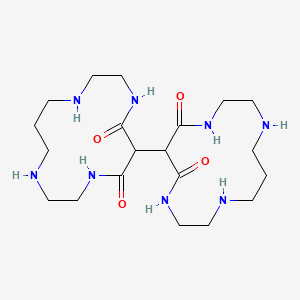



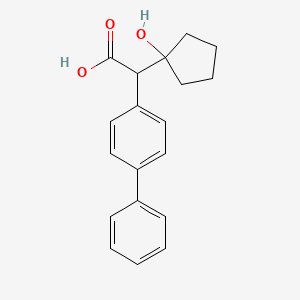
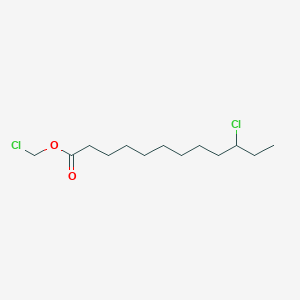
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
